3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c21-13-15-4-3-5-16(12-15)18(28)22-14-17-23-19(26-6-1-2-7-26)25-20(24-17)27-8-10-29-11-9-27/h3-5,12H,1-2,6-11,14H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYWADKILODRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC=CC(=C3)C#N)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple reaction steps. These may include nucleophilic substitution reactions, cyclization processes, and the utilization of specific reagents like cyanogen bromide for the introduction of the cyano group. Each step is finely tuned to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound scales up from laboratory methods, ensuring cost-efficiency and consistency. Key considerations include reactor design, temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is known to undergo various types of reactions including:
Oxidation: Reaction with oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Treatment with reducing agents can yield reduced forms of the compound.
Substitution: The compound is susceptible to substitution reactions where specific functional groups can be replaced by others.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate and hydrogen peroxide are commonly used.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Halogenating agents and other nucleophiles can facilitate substitution reactions.
Major Products
The specific products of these reactions vary depending on the conditions and reagents used, but typically include various substituted triazine derivatives and altered morpholino and pyrrolidinyl moieties.
Scientific Research Applications
Chemistry
In chemistry, 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide serves as a precursor or intermediate in the synthesis of more complex molecules. It is especially valuable in the development of new materials and catalytic systems.
Biology
The compound has applications in biological research, particularly in studying molecular interactions and pathways. Its specific structure allows for the investigation of binding mechanisms with enzymes and receptors.
Medicine
In the medical field, this compound is utilized in drug discovery and development. Its interactions with biological targets make it a potential candidate for the development of new therapeutic agents.
Industry
Industrial applications include the production of specialty chemicals and advanced materials. Its unique properties enable its use in the creation of polymers and coatings.
Mechanism of Action
The mechanism by which 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide exerts its effects involves binding to specific molecular targets such as enzymes, receptors, or proteins. The pathways typically involve the modulation of enzyme activity or receptor signaling, leading to altered biochemical and physiological responses.
Comparison with Similar Compounds
Bis(morpholino-1,3,5-triazine) Derivatives ( and )
Example Compounds :
- Compound 24: N-[2-(Dimethylamino)ethyl]-4-({[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide
- Compound 30: N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide
The 3-cyano benzamide moiety may offer stronger π-π stacking interactions compared to the ureido-linked benzamides in Compounds 24 and 30, which rely on hydrogen bonding .
Pyrrolidine/Oxazepine-Triazine Hybrids ()
Example Compound: N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide
| Property | Target Compound | Pyrrolidine/Oxazepine Hybrid |
|---|---|---|
| Triazine Substituents | 4-Morpholino, 6-pyrrolidin-1-yl | Multiple dimethylamino and hydroxymethyl groups |
| Functional Groups | 3-Cyano benzamide | Oxazepine ring; butyryl-pyrrolidinyl side chains |
| Electronic Effects | Electron-withdrawing cyano group | Electron-donating dimethylamino groups |
Discussion: The dimethylamino and hydroxymethyl groups in the analog increase hydrophilicity but may reduce metabolic stability.
Sulfonylurea-Triazine Herbicides ()
Example Compounds :
- Triflusulfuron methyl
- Metsulfuron methyl
| Property | Target Compound | Sulfonylurea-Triazine Herbicides |
|---|---|---|
| Core Structure | 1,3,5-Triazine with benzamide | 1,3,5-Triazine with sulfonylurea |
| Substituents | Morpholino, pyrrolidinyl, cyano | Methoxy, methyl, trifluoroethoxy |
| Applications | Presumed pharmaceutical (kinase/protease inhibition) | Agricultural herbicides |
Discussion: The sulfonylurea herbicides rely on methoxy/methyl groups for herbicidal activity via acetolactate synthase inhibition. The target compound’s morpholino and pyrrolidinyl groups are bulkier and more polar, suggesting divergent applications in human biochemistry rather than plant enzyme targeting .
Thiadiazole-Triazine Carboxamide ()
Example Compound: 4-Methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
| Property | Target Compound | Thiadiazole-Triazine Analog |
|---|---|---|
| Functional Group | 3-Cyano benzamide | Thiadiazole-carboxamide |
| Electronic Profile | Cyano group withdraws electron density | Thiadiazole’s sulfur and nitrogen enhance electronegativity |
| Molecular Weight | ~434.5 g/mol (estimated) | 390.5 g/mol |
Discussion: The thiadiazole-carboxamide analog’s lower molecular weight and sulfur-containing heterocycle may improve metabolic stability but reduce binding specificity compared to the target compound’s cyano benzamide, which offers a more rigid planar structure for target engagement .
Biological Activity
The compound 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C_{x}H_{y}N_{z}O_{a}
- Key Functional Groups:
- Benzamide
- Morpholine
- Triazine
- Cyano group
The presence of these functional groups suggests a diverse range of interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Case Study: A series of benzamide derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results showed that certain derivatives had IC50 values comparable to established chemotherapeutic agents, indicating their potential as anticancer drugs .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 6.26 ± 0.33 | HCC827 |
| Compound B | 16.00 ± 9.38 | NCI-H358 |
Antimicrobial Activity
In addition to antitumor effects, compounds with similar structures have also demonstrated antimicrobial properties. Research indicates that certain derivatives can effectively inhibit bacterial growth:
- Study Findings: Compounds derived from the benzamide scaffold showed promising antibacterial activity against various strains, suggesting a dual role in combating both cancer and microbial infections .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell proliferation and apoptosis pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key observations include:
- Morpholine Ring: The presence of the morpholine moiety enhances solubility and bioavailability.
- Triazine Core: The triazine structure is essential for binding to target proteins involved in tumor growth.
- Cyano Group: This functional group may play a role in electron-withdrawing properties, influencing the compound's reactivity and interaction with biological targets.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions on the 1,3,5-triazine core. For introducing morpholino and pyrrolidinyl groups, refluxing in anhydrous ethanol or THF with catalytic bases (e.g., KCO) at 80–100°C for 12–24 hours is common. Maleic or succinic anhydrides may be used to stabilize intermediates . Post-reaction purification via column chromatography (e.g., chloroform:methanol = 3:1) ensures high yields (>70%) .
Q. How can the structure of this compound be confirmed after synthesis?
- Methodological Answer : Use a combination of:
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer : Store in anhydrous DMSO or DMF at –20°C to prevent hydrolysis. Avoid aqueous buffers unless stabilized by co-solvents. For long-term storage, lyophilize and keep under inert gas (N or Ar) .
Advanced Research Questions
Q. How to design a multi-step synthesis route with minimal intermediate degradation?
- Methodological Answer : Adopt a "one-pot" strategy by sequentially adding reagents to avoid isolating unstable intermediates. For example:
Introduce morpholino via nucleophilic substitution under reflux.
Add pyrrolidine in situ after cooling to 50°C.
Use Schlenk-line techniques to exclude moisture/oxygen . Monitor progress via TLC (silica gel, hexane:EtOAc = 1:1) .
Q. What strategies mitigate low yields in the final coupling step (benzamide attachment)?
- Methodological Answer :
Q. How to resolve discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
- Methodological Answer : Analyze variables:
- Purity of starting materials (≥95% required; see CHN analysis in ).
- Reaction time/temperature : Extended reflux (>24h) may degrade products.
- By-product formation : Use LC-MS to identify dimers or hydrolyzed derivatives .
Mechanistic and Functional Studies
Q. What biochemical assays evaluate this compound’s inhibition of bacterial enzymes (e.g., AcpS-PPTase)?
- Methodological Answer :
- Enzyme kinetics : Measure IC via spectrophotometric assays (e.g., malachite green for phosphate release).
- MIC testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Molecular docking : Use AutoDock Vina to predict binding to the PPTase active site .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetics?
- Methodological Answer :
- LogP analysis : The -CF group increases lipophilicity (predicted LogP = 2.8), enhancing membrane permeability.
- Metabolic stability : Assess via liver microsome assays (t > 60 min indicates low CYP450-mediated degradation) .
Data Analysis and Optimization
Q. How to interpret conflicting bioactivity data across different bacterial strains?
- Methodological Answer :
- Strain-specific resistance : Check for efflux pump overexpression (e.g., mexAB-oprM in P. aeruginosa).
- Membrane composition : Use fluorescence microscopy to compare compound uptake in Gram-positive vs. Gram-negative bacteria .
Q. What computational tools predict environmental persistence of this compound?
- Methodological Answer :
Use EPI Suite or TEST software to estimate: - Biodegradation probability (e.g., BIOWIN score <2.1 suggests low biodegradability).
- Ecotoxicity (e.g., LC for Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
